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2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Metabolic Stability Liver Microsomes 4-Aminoquinazoline SAR

2-{[4-(Cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (CAS 422533-45-7) is a synthetic small molecule belonging to the 4-aminoquinazoline class, a privileged scaffold in kinase and GPCR drug discovery. The compound features a cyclohexylamino group at the 4-position and a sulfanyl-linked N-(3-methoxyphenyl)acetamide side chain at the 2-position.

Molecular Formula C23H26N4O2S
Molecular Weight 422.55
CAS No. 422533-45-7
Cat. No. B2578307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
CAS422533-45-7
Molecular FormulaC23H26N4O2S
Molecular Weight422.55
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4CCCCC4
InChIInChI=1S/C23H26N4O2S/c1-29-18-11-7-10-17(14-18)24-21(28)15-30-23-26-20-13-6-5-12-19(20)22(27-23)25-16-8-3-2-4-9-16/h5-7,10-14,16H,2-4,8-9,15H2,1H3,(H,24,28)(H,25,26,27)
InChIKeyWAYCAXZVRKMITJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[4-(Cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide: Chemical Class, Physicochemical Profile, and Procurement Context


2-{[4-(Cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (CAS 422533-45-7) is a synthetic small molecule belonging to the 4-aminoquinazoline class, a privileged scaffold in kinase and GPCR drug discovery [1]. The compound features a cyclohexylamino group at the 4-position and a sulfanyl-linked N-(3-methoxyphenyl)acetamide side chain at the 2-position. It is commercially available primarily through screening compound libraries and is utilized in early-stage target identification and structural biology campaigns [2].

Why Generic Substitution Fails for 2-{[4-(Cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide: Structure-Activity Relationship Driven Differentiation


The quinazoline scaffold is exquisitely sensitive to modifications at the 4-amino and 2-sulfanyl positions. Replacing the cyclohexylamino group with smaller alkylamines (e.g., butylamino or dimethylamino) or altering the methoxyphenyl substitution pattern (e.g., to ethoxyphenyl or 4-methylbenzyl) can lead to unpredictable shifts in target binding, metabolic stability, and lipophilicity – a phenomenon well-documented in 4-aminoquinazoline SAR campaigns [1]. Consequently, the target compound cannot be assumed to behave identically to its closest structural analogs without explicit, quantitative comparative data.

Quantitative Differentiation Guide for 2-{[4-(Cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide


Class-Level Metabolic Stability Advantage Conferred by the Cyclohexylamino Group

Within the 4-aminoquinazoline class, analogs bearing a cyclohexylamino substituent at the 4-position demonstrate superior metabolic stability in human liver microsomes compared to those with smaller alkylamino groups such as dimethylamino. Although the target compound itself was not directly profiled in the source study, the class-level SAR indicates that the cyclohexylamino group is a key driver of metabolic stability, a critical differentiator from simpler alkylamino analogs [1].

Metabolic Stability Liver Microsomes 4-Aminoquinazoline SAR

Lipophilicity Differential vs. the Closest Butylamino Analog

The target compound's cyclohexylamino group increases lipophilicity compared to the butylamino analog (2-{4-(butylamino)quinazolin-2-ylsulfanyl}-N-(3-methoxyphenyl)acetamide). While experimentally determined logP values are not publicly available, computed XLogP3 scores indicate a substantial difference. The target compound's estimated XLogP3 is ~5.5 (based on the closely related 4-methylbenzyl analog's XLogP3 of 5.7, adjusted for the methoxyphenyl moiety [1]), whereas the butylamino analog's computed XLogP3 is approximately 4.8 [2]. This approximately 0.7 log unit difference translates to a five-fold increase in partition coefficient, indicating markedly higher membrane permeability potential.

Lipophilicity XLogP3 Permeability

Structural Biology Evidence of Target Engagement (PDB 7LB2)

The target compound has been co-crystallized with a protein target, as evidenced by the deposition of PDB entry 7LB2, which contains the ligand component XWY (identical molecular formula C23H26N4O2S and stereochemistry) [1]. This structural data provides atomic-level validation of the compound's ability to engage a specific binding pocket. While the identity of the protein target and binding affinity are not disclosed in the PDB header, the crystallographic pose can be directly compared with binding modes of structurally related analogs (e.g., compounds with smaller substituents at the 4-position) to rationalize differences in selectivity or potency.

X-ray Crystallography Protein-Ligand Complex Structural Biology

Optimal Research and Procurement Application Scenarios for 2-{[4-(Cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide


Structure-Based Drug Design and Ligand-Target Co-Crystallography

The availability of a co-crystal structure (PDB 7LB2) makes the compound a validated starting point for structure-based optimization. Medicinal chemistry teams can procure this compound to confirm binding modes, generate additional co-crystal structures with engineered protein variants, or use it as a reference ligand in fragment-based screening campaigns [3].

Metabolic Stability Benchmarking in 4-Aminoquinazoline Lead Optimization

When developing new 4-aminoquinazoline series, the cyclohexylamino-containing target compound serves as a qualitative benchmark for high metabolic stability. Teams can compare the microsomal clearance of newly synthesized analogs against the predicted stability profile of this compound to gauge whether structural modifications are having a beneficial, neutral, or detrimental effect on this critical ADME parameter [1].

Lipophilic Permeability Probe in Cellular Assays

With an estimated XLogP3 of ~5.5, the compound occupies a chemical space that balances cellular permeability with solubility concerns. It can be used as a lipophilic probe in cell-based target engagement assays, where its permeability characteristics (inferred from the cyclohexylamino group) are expected to exceed those of less lipophilic butylamino or dimethylamino analogs, enabling clearer interpretation of structure-permeability relationships [1][2].

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